Cas no 959986-17-5 (2-Amino-5-(3-bromophenyl)-thiazole)

2-Amino-5-(3-bromophenyl)-thiazole is a brominated thiazole derivative featuring an amino functional group at the 2-position and a 3-bromophenyl substituent at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the bromine atom enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. Its thiazole core contributes to potential biological activity, making it valuable in medicinal chemistry research. The compound exhibits moderate stability under standard conditions, allowing for straightforward handling and storage. Its well-defined structure facilitates precise modifications for targeted applications in drug discovery and material science.
2-Amino-5-(3-bromophenyl)-thiazole structure
959986-17-5 structure
Product Name:2-Amino-5-(3-bromophenyl)-thiazole
CAS No:959986-17-5
MF:C9H7BrN2S
MW:255.134279489517
CID:2107330
PubChem ID:53416461
Update Time:2025-06-08

2-Amino-5-(3-bromophenyl)-thiazole Chemical and Physical Properties

Names and Identifiers

    • 5-(3-bromophenyl)thiazol-2-amine
    • 2-AMINO-5-(3-BROMOPHENYL)-THIAZOLE
    • ZBUNAYPJPKAVDZ-UHFFFAOYSA-N
    • 2-Thiazolamine, 5-(3-bromophenyl)-
    • 5-(3-bromophenyl)-1,3-thiazol-2-amine
    • 5-(3-Bromophenyl)-2-thiazolamine (ACI)
    • DA-00140
    • SCHEMBL3166707
    • DTXSID401301180
    • 5-(3-Bromophenyl)thiazol-2-amine, 95%
    • 5-(3-Bromophenyl)-2-thiazolamine
    • G85962
    • A1-41731
    • MFCD08276203
    • B6285
    • 959986-17-5
    • AKOS017559135
    • 2-Amino-5-(3-bromophenyl)-thiazole
    • MDL: MFCD08276203
    • Inchi: 1S/C9H7BrN2S/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
    • InChI Key: ZBUNAYPJPKAVDZ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C1=CN=C(N)S1

Computed Properties

  • Exact Mass: 253.951
  • Monoisotopic Mass: 253.951
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.2
  • XLogP3: 3

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2-Amino-5-(3-bromophenyl)-thiazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dichloromethane ;  rt → -10 °C; -10 °C → rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Solvents: Ethanol ;  6 h, rt → reflux
Reference
Preparation of aminothiazoles as inhibitors of MARK
, World Intellectual Property Organization, , ,

2-Amino-5-(3-bromophenyl)-thiazole Raw materials

2-Amino-5-(3-bromophenyl)-thiazole Preparation Products

Additional information on 2-Amino-5-(3-bromophenyl)-thiazole

Introduction to 2-Amino-5-(3-bromophenyl)-thiazole (CAS No. 959986-17-5)

2-Amino-5-(3-bromophenyl)-thiazole (CAS No. 959986-17-5) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound belongs to the thiazole class, which is well-documented for its broad spectrum of pharmacological effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of both amino and bromo substituents in its molecular structure enhances its reactivity and makes it a valuable scaffold for further chemical modifications and drug development.

The thiazole ring in 2-amino-5-(3-bromophenyl)-thiazole is a key pharmacophore that contributes to its biological activity. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms in adjacent positions. This structural motif is commonly found in numerous bioactive natural products and synthetic drugs, underscoring its importance in medicinal chemistry. The amino group at the 2-position and the 3-bromophenyl moiety at the 5-position further modulate the electronic and steric properties of the molecule, influencing its interactions with biological targets.

In recent years, there has been a surge in research focused on developing novel thiazole derivatives as potential therapeutic agents. The bromo substituent in 2-amino-5-(3-bromophenyl)-thiazole is particularly noteworthy, as it serves as a versatile handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl or heteroaryl groups, expanding the chemical space for drug discovery.

One of the most compelling aspects of 2-amino-5-(3-bromophenyl)-thiazole is its potential application in oncology research. Preclinical studies have demonstrated that thiazole derivatives can inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in tumor progression. For instance, modifications at the amino group or the bromophenyl moiety can fine-tune the molecule's ability to interact with enzymes such as kinases or transcription factors that are overexpressed in cancer cells. Additionally, the thiazole core itself has been shown to exhibit DNA intercalation capabilities, which could be exploited for anticancer therapy.

Another area of interest is the antimicrobial activity of 2-amino-5-(3-bromophenyl)-thiazole. Antibiotic resistance remains a major global health challenge, prompting researchers to explore novel chemical entities that can combat resistant bacterial strains. The structural features of this compound make it a promising candidate for developing new antimicrobial agents. Specifically, the interaction between the thiazole ring, the amino group, and the bromophenyl substituent with bacterial enzymes or cell wall components could disrupt essential cellular processes, leading to bacterial death.

The synthesis of 2-amino-5-(3-bromophenyl)-thiazole typically involves multi-step organic transformations starting from readily available precursors. A common synthetic route includes the condensation of 3-bromobenzaldehyde with thioamides or thioureas to form 2-amino-thiazoles, followed by bromination at the 5-position if necessary. These reactions are often catalyzed by transition metals or acid/base conditions, depending on the specific synthetic strategy employed.

In conclusion, 2-amino-5-(3-bromophenyl)-thiazole (CAS No. 959986-17-5) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups and its ability to undergo further modifications make it an attractive scaffold for developing novel drugs targeting various diseases, including cancer and infectious disorders. As research in medicinal chemistry continues to advance, compounds like this are likely to play an increasingly important role in discovering next-generation therapeutic agents.

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